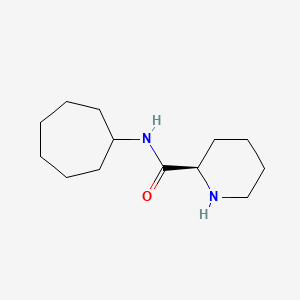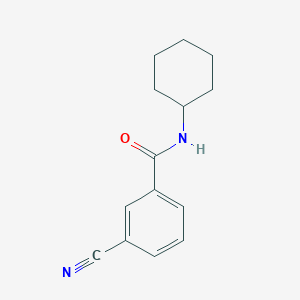![molecular formula C15H15F2NO B7645329 (1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)
(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. FPE is a chiral compound that has two enantiomers, (S)-FPE and (R)-FPE. In
作用機序
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol acts as a selective inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol increases their concentration in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is similar to that of other drugs used to treat depression and anxiety, such as selective serotonin reuptake inhibitors (SSRIs).
Biochemical and Physiological Effects
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to have various biochemical and physiological effects. In animal studies, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to increase locomotor activity and to have anxiolytic and antidepressant effects. In vitro studies have shown that (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol can inhibit the uptake of norepinephrine and dopamine in cells expressing the NET and DAT transporters, respectively.
実験室実験の利点と制限
One of the main advantages of using (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol in lab experiments is its selectivity for the NET and DAT transporters. This selectivity allows researchers to study the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol. One area of interest is the development of new drugs based on the structure of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol. Another area of interest is the study of the role of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, further research is needed to understand the potential toxicity of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol and to develop methods for minimizing its toxicity in lab experiments.
合成法
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most commonly used methods for synthesizing (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol is the asymmetric synthesis method, which involves the use of chiral reagents or catalysts to selectively produce the desired enantiomer. Another method involves the resolution of racemic mixtures using chiral chromatography or enzymatic methods.
科学的研究の応用
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to have potential as a therapeutic agent for the treatment of various disorders, including depression, anxiety, and addiction. In neuroscience, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been used as a research tool to study the role of neurotransmitters, such as dopamine and norepinephrine, in the brain. In pharmacology, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been used to develop new drugs and to study the mechanism of action of existing drugs.
特性
IUPAC Name |
(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)9-18-10-15(19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVNAACIDJZOBJ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC[C@H](C2=CC=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)
![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B7645282.png)

![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)

![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)